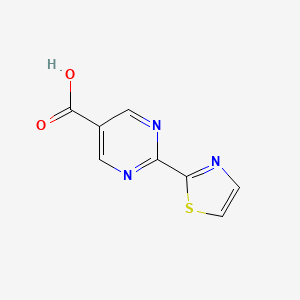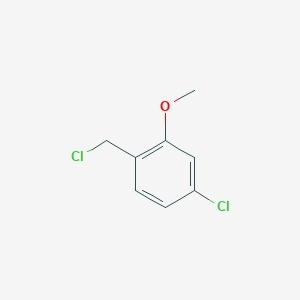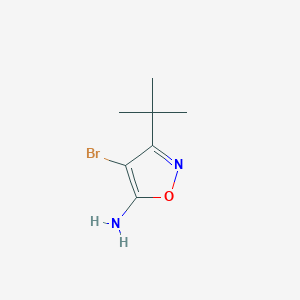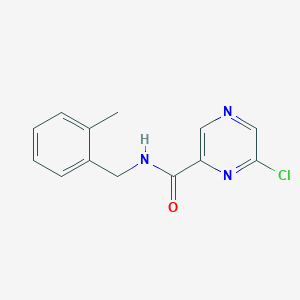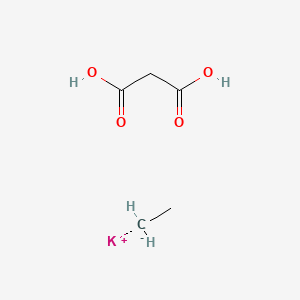
Ethyl potassium malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl potassium malonate is a compound that combines potassium, ethane, and propanedioic acidIt is a colorless, hygroscopic solid that sublimes in a vacuum .
Preparation Methods
Synthetic Routes and Reaction Conditions
A classical preparation of malonic acid starts from chloroacetic acid. Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Industrial Production Methods
Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate . It has also been produced through fermentation of glucose .
Chemical Reactions Analysis
Types of Reactions
Malonic acid undergoes various types of reactions, including:
Oxidation: Malonic acid can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: Malonic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Substitution Reagents: Alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Malonic acid and its derivatives have various scientific research applications:
Mechanism of Action
Malonic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar properties.
Succinic Acid: A dicarboxylic acid with a similar structure but different reactivity.
Fumaric Acid: An unsaturated dicarboxylic acid with different chemical properties.
Uniqueness
Malonic acid is unique due to its ability to undergo mild decarboxylation and its high reactivity of the central methylene group . This makes it a valuable reagent for synthesizing various compounds in organic chemistry .
Properties
Molecular Formula |
C5H9KO4 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
potassium;ethane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.C2H5.K/c4-2(5)1-3(6)7;1-2;/h1H2,(H,4,5)(H,6,7);1H2,2H3;/q;-1;+1 |
InChI Key |
WOIFCGRLYHBDMC-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C(C(=O)O)C(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8810408.png)
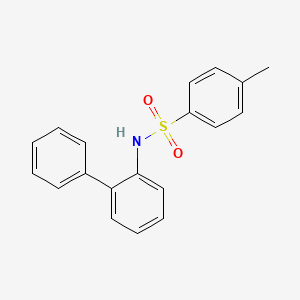
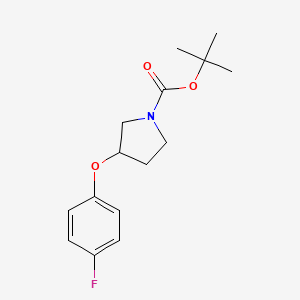
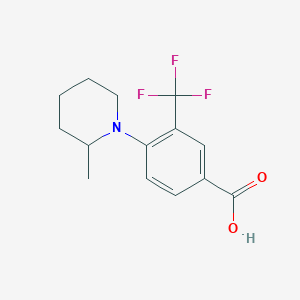
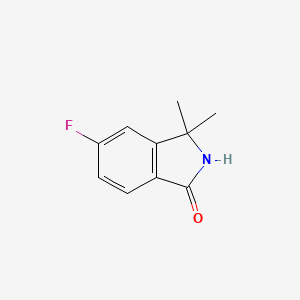

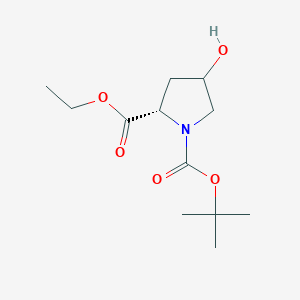
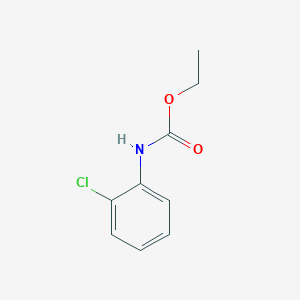
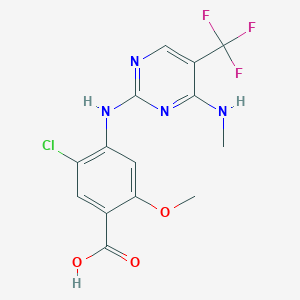
![2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)
